molecular formula C9H5BrClN B1281324 8-ブロモ-4-クロロキノリン CAS No. 65340-71-8

8-ブロモ-4-クロロキノリン

カタログ番号: B1281324
CAS番号: 65340-71-8
分子量: 242.5 g/mol
InChIキー: DAHYJSFUKJLEEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-4-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN and a molecular weight of 242.50 g/mol It is characterized by a quinoline core structure substituted with bromine and chlorine atoms at the 8th and 4th positions, respectively

科学的研究の応用

Chemical Properties and Structure

8-Bromo-4-chloroquinoline has the molecular formula C9H5BrClNC_9H_5BrClN and a molecular weight of approximately 232.50 g/mol. The presence of bromine and chlorine substituents on the quinoline ring enhances its reactivity and biological activity, making it a valuable intermediate in the synthesis of diverse chemical entities.

Medicinal Chemistry

8-Bromo-4-chloroquinoline has garnered attention for its potential as an antimicrobial agent. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 mg/mL
Escherichia coli0.0625 mg/mL
Klebsiella pneumoniae0.25 mg/mL
Pseudomonas aeruginosa0.5 mg/mL

Additionally, studies have shown antifungal properties against strains such as Candida albicans and Aspergillus niger, indicating its broad-spectrum antimicrobial potential.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease.

Enzyme IC50 (µM)
Acetylcholinesterase8.80 - 26.50

The inhibition of these enzymes suggests that 8-bromo-4-chloroquinoline could be developed into therapeutic agents targeting neurodegenerative diseases.

Organic Synthesis

Due to its unique properties, this compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules with desired biological activities. The versatility of 8-bromo-4-chloroquinoline allows for various substitution reactions, making it a valuable intermediate in drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of 8-bromo-4-chloroquinoline against multiple bacterial strains. Results indicated that not only did the compound inhibit bacterial growth, but it also exhibited bactericidal effects at higher concentrations, highlighting its potential for therapeutic use in treating infections caused by resistant bacteria.

Case Study 2: Mechanistic Insights

In silico docking studies revealed that 8-bromo-4-chloroquinoline binds effectively to target enzymes, suggesting a mechanism where it disrupts normal metabolic processes in pathogens. This insight supports further exploration into its development as an antimicrobial agent.

Case Study 3: Comparative Analysis

A comparative study with other quinoline derivatives demonstrated that 8-bromo-4-chloroquinoline exhibited superior antibacterial activity compared to its analogs. This enhanced activity is attributed to its unique halogen substitutions, which influence reactivity and biological efficacy.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 4-chloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods: Industrial production of 8-Bromo-4-chloroquinoline may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production scale .

化学反応の分析

Types of Reactions: 8-Bromo-4-ch

生物活性

8-Bromo-4-chloroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by the presence of bromine and chlorine substituents, enhances its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity of 8-Bromo-4-chloroquinoline, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Molecular Formula: C9H6BrClN
Molecular Weight: 243.51 g/mol

The compound belongs to the quinoline family, known for its heterocyclic structure that combines a benzene ring with a pyridine ring. The specific arrangement of the bromine and chlorine atoms contributes to its distinctive chemical properties and enhances its biological activity.

The biological activity of 8-Bromo-4-chloroquinoline is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in metabolic pathways, which may disrupt critical cellular processes such as DNA replication.
  • Antimicrobial Activity: Its structural similarity to known antimicrobial agents allows it to interfere with bacterial growth and replication .
  • Anticancer Properties: Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that 8-Bromo-4-chloroquinoline exhibits significant antimicrobial activity against various pathogens. A comparative analysis of its efficacy against common bacteria is summarized in the following table:

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

These results indicate that while it shows promising activity against certain strains, further optimization may be required for enhanced efficacy .

Anticancer Activity

In vitro studies have demonstrated that 8-Bromo-4-chloroquinoline can induce cytotoxic effects on various cancer cell lines. For instance, it has been tested against HeLa cells (cervical cancer) and exhibited significant inhibition of cell proliferation at concentrations ranging from 0–200 µM without notable toxicity to non-cancerous cells .

Case Studies

  • Antimicrobial Efficacy Study:
    In a study evaluating the antibacterial properties of various quinoline derivatives, 8-Bromo-4-chloroquinoline was found to be effective against both Gram-positive and Gram-negative bacteria, with particularly strong activity against Staphylococcus aureus. The study concluded that structural modifications could enhance its potency further .
  • Anticancer Research:
    A recent investigation into the anticancer potential of quinoline derivatives highlighted the efficacy of 8-Bromo-4-chloroquinoline in inducing apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

The uniqueness of 8-Bromo-4-chloroquinoline lies in its combination of halogen substituents which significantly influences its reactivity and biological profile compared to similar compounds:

Compound Name Structural Features Unique Aspects
4-Chloro-2,8-bis(trifluoromethyl)quinolineTrifluoromethyl groups at positions 2 and 8Enhanced lipophilicity; different biological activities
2-Chloroquinoline-3-carbaldehydeChlorine at position 2; carbaldehyde groupIncreased reactivity; potential for drug development
8-Bromoquinoline-3-carbonitrileBromine at position 8; carbonitrile groupDistinct mechanism of action; varied applications

This comparative analysis underscores the potential advantages of 8-Bromo-4-chloroquinoline in drug development due to its unique structural characteristics.

特性

IUPAC Name

8-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHYJSFUKJLEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496604
Record name 8-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-71-8
Record name 8-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-4-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 2-bromoaniline (20.9 g) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (22.6 g) in 2-propanol (240 ml) was heated to reflux for 1 hour. The reaction solution was cooled to 0° C., and the deposit was then filtrated to obtain a pale yellow solid (35.0 g). A suspension of the obtained pale yellow solid (10.0 g) in Dowtherm (100 ml) was heated at 210° C. for 1 hour. After cooling, hexane (100 ml) was added to the reaction solution, and the deposit was filtrated to obtain 8-bromoquinolin-4(1H)-one (6.3 g). Thionyl chloride (5.9 ml) was added to 8-bromoquinolin-4(1H)-one (9.0 g), and the mixture was heated to reflux for 2 hours. The solvent was distilled off under reduced pressure, and chloroform was added to the residue. The reaction solution was neutralized with an aqueous sodium hydroxide solution with cooling in an ice bath and partitioned into organic and aqueous layers. The organic layer was washed with brine. The organic layer thus washed was dried over anhydrous sodium sulfate. Then, the solvent was distilled off, and the residue was purified by neutral silica gel column chromatography (chloroform/methanol) to obtain 8-bromo-4-chloroquinoline (8.3 g) as a white solid. The obtained 8-bromo-4-chloroquinoline (0.050 g), 4-(1H-imidazol-4-yl)-1-methyl-1H-pyrazole hydrochloride (0.045 g), 8-quinolinol (0.0045 g), copper(I) oxide (0.0015 g), PEG (Mn=3400) (0.010 g), and cesium carbonate (0.17 g) were suspended in DMSO (2.1 ml). The suspension was purged with nitrogen, then sealed in the tube, and stirred at 110° C. for 2 hours. After cooling, the reaction solution was partitioned between ethyl acetate and water. The organic layer was washed with brine and then dried over anhydrous sodium sulfate to obtain 8-bromo-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)quinoline as a pale yellow solid (0.073 g). Compound (119) was obtained as a pale yellow solid (yield based on 6 steps: 17%) according to Example 1(5) using the obtained 8-bromo-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)quinoline instead of compound (1d).
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 2-bromoaniline (20.9 g) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (22.6 g) in 2-propanol (240 ml) was heated to reflux for 1 hour. The reaction solution was cooled to 0° C., and the deposit was then filtrated to obtain a pale yellow solid (35.0 g). A suspension of the obtained pale yellow solid (10.0 g) in Dowtherm (100 ml) was heated at 210° C. for 1 hour. After cooling, hexane (100 ml) was added to the reaction solution, and the deposit was filtrated to obtain 8-bromoquinolin-4(1H)-one (6.3 g). Phosphorus oxychloride (5.9 ml) was added to 8-bromoquinolin-4(1H)-one (9 g), and the mixture was heated to reflux for 2 hours. The solvent was distilled off under reduced pressure, and chloroform was added to the residue. The reaction solution was neutralized with an aqueous sodium hydroxide solution with cooling in an ice bath and partitioned into organic and aqueous layers. The organic layer was washed with brine. The organic layer thus washed was dried over anhydrous sodium sulfate. Then, the solvent was distilled off, and the residue was purified by neutral silica gel column chromatography (chloroform/methanol) to obtain 8-bromo-4-chloroquinoline (8.3 g) as a white solid.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-chloroquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-4-chloroquinoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-4-chloroquinoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-4-chloroquinoline
Reactant of Route 5
8-Bromo-4-chloroquinoline
Reactant of Route 6
Reactant of Route 6
8-Bromo-4-chloroquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。